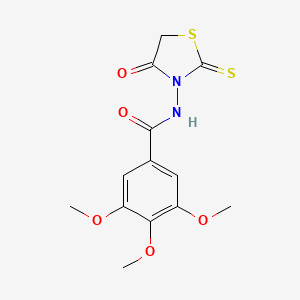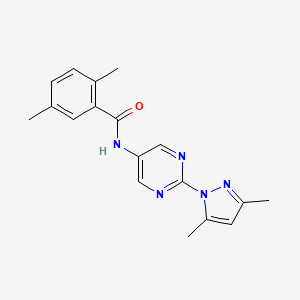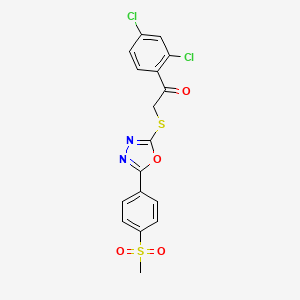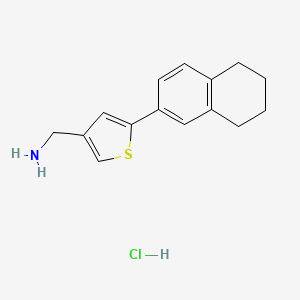![molecular formula C11H20N2O3 B2546153 N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide CAS No. 2361642-23-9](/img/structure/B2546153.png)
N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide, also known as MMP, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. MMP is a small molecule that can be synthesized in the laboratory and has been shown to have a variety of biochemical and physiological effects. In
作用機序
N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide inhibits HDAC activity by binding to the active site of the enzyme. This binding prevents the removal of acetyl groups from proteins, leading to an increase in protein acetylation. The exact mechanism by which this increase in protein acetylation affects cellular function is still being studied, but it is thought to involve changes in gene expression and protein-protein interactions.
Biochemical and Physiological Effects:
N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects in cells and organisms. In addition to its role in regulating protein acetylation, N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide has been shown to affect cell proliferation, differentiation, and apoptosis. N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for diseases such as arthritis and asthma.
実験室実験の利点と制限
One of the main advantages of using N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide in lab experiments is its specificity for HDACs. N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide has been shown to selectively inhibit HDAC activity without affecting other enzymes or cellular processes. This specificity allows researchers to study the specific role of HDACs in cellular signaling pathways. However, one limitation of using N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide is its potential toxicity. N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide. One area of interest is the development of N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide analogs with improved specificity and potency. Another area of interest is the study of the role of HDACs in disease states, such as cancer and neurodegenerative diseases. Additionally, the potential therapeutic use of N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide in the treatment of inflammatory diseases warrants further investigation.
In conclusion, N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide is a small molecule that has gained attention in the scientific community due to its potential use as a research tool. N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects, and its specificity for HDACs makes it a valuable tool for studying cellular signaling pathways. While there are limitations to using N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide in lab experiments, its potential therapeutic use and future directions for research make it an important area of study.
合成法
The synthesis of N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide involves the reaction of 2-methylmorpholine with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 2-bromo-1-propanol to form N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide. This synthesis method has been validated in several studies and has been shown to be efficient and reproducible.
科学的研究の応用
N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide has been used in a variety of scientific research applications, including as a tool to study the role of protein acetylation in cellular signaling pathways. N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that remove acetyl groups from proteins. This inhibition leads to an increase in protein acetylation, which can affect gene expression and cellular function.
特性
IUPAC Name |
N-[2-hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-11(15)12-6-10(14)8-13-4-5-16-9(2)7-13/h3,9-10,14H,1,4-8H2,2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHGOVUGUPIIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC(CNC(=O)C=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2546071.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate](/img/structure/B2546076.png)


![2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole](/img/structure/B2546084.png)
![2-(2-Methylphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2546085.png)

![4-cyano-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2546087.png)
![3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2546089.png)


![{4-[(2-Methoxyethoxy)methyl]phenyl}methanamine](/img/structure/B2546093.png)